

Application Notes and Protocols for MRTX849 (Adagrasib) in In Vivo Mouse Models

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Compound of Interest

Compound Name: MRTX849 acid

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These application notes provide a comprehensive overview and detailed protocols for the use of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C, in preclinical in vivo mouse models of cancer.

Introduction

MRTX849, also known as adagrasib, is an orally bioavailable small molecule that specifically and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state. This targeted inhibition blocks downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for tumor cell proliferation and survival. These notes offer guidance on dosage, administration, and experimental design for evaluating the efficacy of MRTX849 in various mouse models.

Quantitative Data Summary

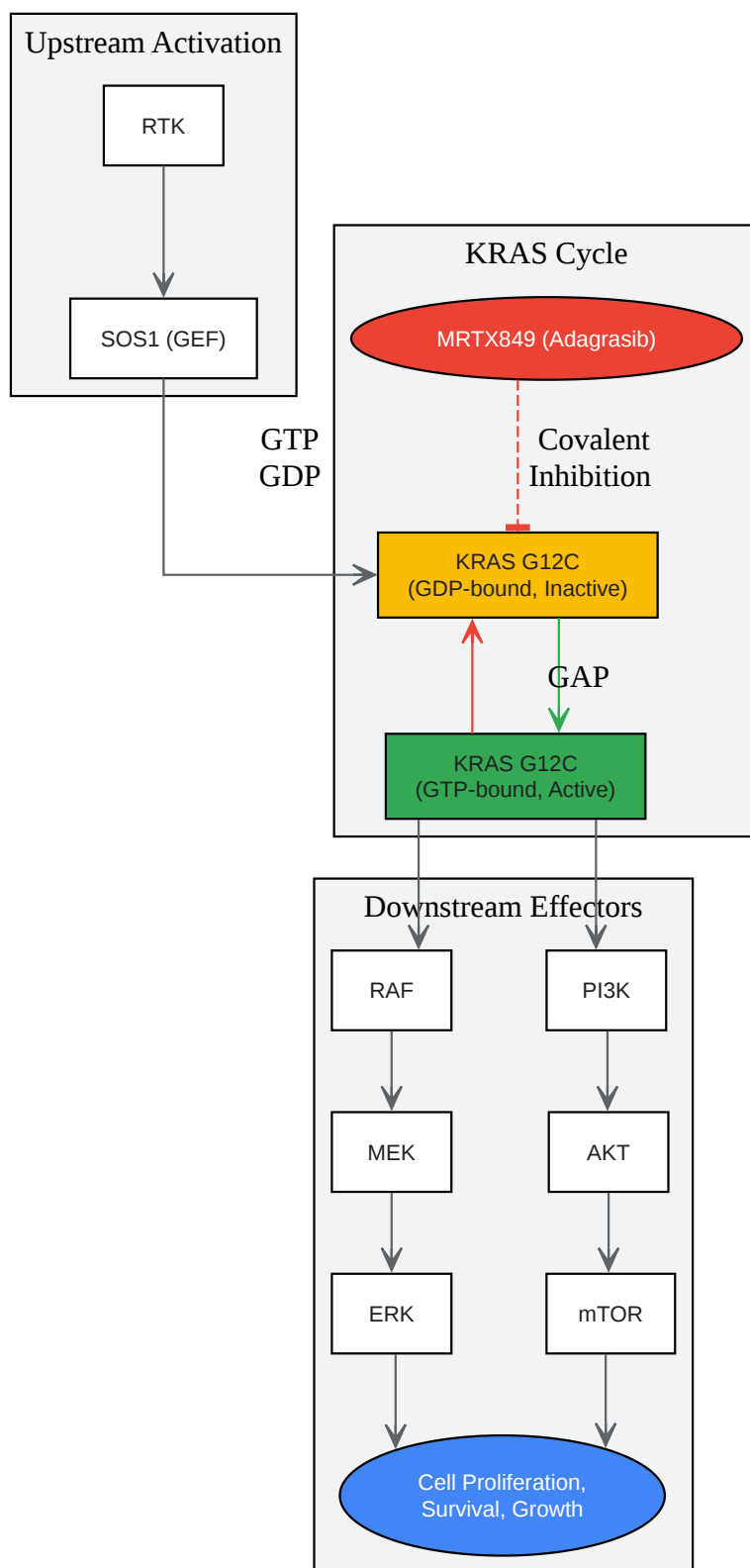
The following table summarizes the dosages and administration routes of MRTX849 used in various preclinical mouse models as reported in the literature.

Dose (mg/kg)	Administration Route	Dosing Schedule	Mouse Model	Tumor Type	Key Findings
10, 30, 100	Oral Gavage	Once Daily (QD)	NCI-H358 Xenograft	Non-Small Cell Lung Cancer	Dose-dependent inhibition of tumor growth and downstream signaling (pERK, pS6). [1]
30, 100	Oral Gavage	Once Daily (QD)	MIA PaCa-2 Xenograft	Pancreatic Cancer	Significant tumor regression observed at both doses. [2]
10, 30, 100	Oral Gavage	Once Daily (QD)	CT26 KrasG12C Syngeneic	Colorectal Cancer	100 mg/kg/day led to complete tumor responses, while 30 mg/kg/day resulted in strong tumor growth inhibition. [3]
100	Oral Gavage	Once Daily (QD)	Patient-Derived Xenograft (PDX)	Various	Broad anti-tumor activity observed across multiple KRAS G12C-

					positive PDX models.[4]
3, 30, 100	Oral Gavage	Twice Daily (BID)	LU99-Luc Intracranial Xenograft	Non-Small Cell Lung Cancer	Dose-dependent reduction of pERK1/2 and near-complete tumor regression at 100 mg/kg BID.[5][6]
100	Oral Gavage	Twice Daily (BID)	H23-Luc & LU65-Luc Intracranial Xenografts	Non-Small Cell Lung Cancer	Significant inhibition of brain tumor growth.[5]

Signaling Pathway

MRTX849 targets the KRAS G12C mutant protein, a key node in oncogenic signaling. The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by MRTX849.



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Caption: KRAS G12C signaling pathway and MRTX849 mechanism of action.

Experimental Protocols

Formulation of MRTX849 for Oral Gavage

Materials:

- MRTX849 (adagrasib) powder
- Captisol®, research grade
- Citrate buffer, 50 mM, pH 5.0
- Sterile water for injection
- Magnetic stirrer and stir bar
- Sterile tubes

Protocol:

- Prepare the vehicle solution by dissolving Captisol® in 50 mM citrate buffer (pH 5.0) to a final concentration of 10% (w/v). For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol® in 10 mL of citrate buffer.
- Gently warm the vehicle solution while stirring to ensure complete dissolution of Captisol®.
- Weigh the required amount of MRTX849 powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 20 g mouse, which receives a 0.2 mL volume).
- Slowly add the MRTX849 powder to the prepared vehicle while continuously stirring.
- Continue stirring until the MRTX849 is fully resuspended. The formulation should be a solution.^[7]
- Prepare fresh on the day of dosing.

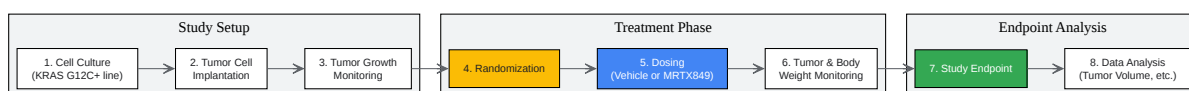
Subcutaneous Xenograft Mouse Model Efficacy Study

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing subcutaneous tumors.

Materials:

- 6-8 week old immunodeficient mice (e.g., athymic nude)
- KRAS G12C mutant human cancer cell line (e.g., NCI-H358)
- Matrigel® Matrix
- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (27G)
- Calipers
- Animal balance
- Oral gavage needles
- MRTX849 formulation and vehicle control

Workflow Diagram:



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Caption: General experimental workflow for a xenograft efficacy study.

Protocol:

- Tumor Cell Implantation:

- Culture KRAS G12C mutant cells under standard conditions.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL.[8]
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.[8]
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of approximately 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, 30 mg/kg MRTX849, 100 mg/kg MRTX849).
- Drug Administration:
 - Administer MRTX849 or vehicle control via oral gavage at the specified dose and schedule (e.g., daily).
 - The volume of administration is typically 10 mL/kg body weight.
- Monitoring and Endpoints:
 - Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[3][8]
 - The study endpoint may be a predetermined time point (e.g., 21 days) or when tumors in the control group reach a specified size.
 - At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., immunoblot for pERK, pS6).[1][3]

Pharmacodynamic Analysis

Protocol:

- For pharmacodynamic studies, tumors can be harvested at specific time points after a single or multiple doses of MRTX849 (e.g., 6 hours post-dose).[1][3]
- Homogenize the harvested tumor tissue in appropriate lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Perform immunoblotting to analyze the levels of total and phosphorylated KRAS pathway proteins, such as pERK (Thr202/Tyr204) and pS6 (Ser235/236), to confirm target engagement and downstream pathway inhibition.[3]

Conclusion

MRTX849 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models harboring the KRAS G12C mutation. The provided protocols offer a starting point for designing and executing in vivo studies to further evaluate the efficacy and mechanism of action of this targeted therapy. Careful consideration of the mouse model, dosage, and treatment schedule is crucial for obtaining robust and translatable data.

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